molecular formula C24H23ClN6OS B2764908 (2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1207015-42-6

(2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2764908
CAS No.: 1207015-42-6
M. Wt: 479
InChI Key: YFDAUGFWCCQPIP-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,3-triazole ring, a thiazole ring, and a piperazine ring. These groups are common in many pharmaceutical compounds due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure would likely be determined using a combination of techniques including High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a wide range of reactions .

Scientific Research Applications

Acetylcholinesterase Inhibitors

A study by Saeedi et al. (2019) focused on the design and synthesis of arylisoxazole‐phenylpiperazines, evaluating their efficacy as acetylcholinesterase (AChE) inhibitors. Although the compound is not directly mentioned, this research illustrates the interest in similar structural classes for the development of selective AChE inhibitors, which have potential applications in treating neurodegenerative diseases like Alzheimer's. The study found that certain compounds showed significant AChE inhibitory activity, highlighting the potential of structurally related compounds in neurological research Saeedi et al., 2019.

Antifungal and Antibacterial Agents

Lv et al. (2013) synthesized novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives and evaluated their antifungal activity. This study underscores the potential of similar compounds in developing new antifungal agents, with certain substituents showing promising effects on antifungal activity. The research demonstrates how variations in chemical structure can influence biological activity, relevant for the development of antimicrobial agents Lv et al., 2013.

Anticancer and Antimicrobial Agents

Katariya et al. (2021) investigated novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine moieties for their anticancer and antimicrobial activities. The study provides insights into the potential of structurally related compounds for cancer treatment and combating microbial infections, highlighting the importance of heterocyclic chemistry in medicinal research Katariya et al., 2021.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds containing a piperazine ring are used in pharmaceuticals and show a wide range of biological activities .

Properties

IUPAC Name

[2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN6OS/c1-16-22(24(32)30-13-11-29(12-14-30)19-8-4-3-5-9-19)33-23(26-16)21-17(2)31(28-27-21)20-10-6-7-18(25)15-20/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDAUGFWCCQPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)C)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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